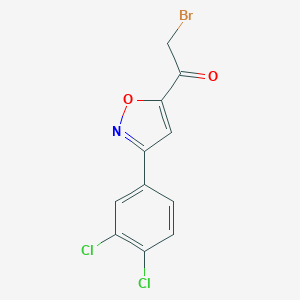

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, often involves the reaction of aryl methyl ketones with hydroxylamine hydrochloride, leading to the formation of isoxazole rings. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives are prepared through this method, showcasing the versatility of isoxazole synthesis techniques in incorporating various substituents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Molecular Structure Analysis

Isoxazole derivatives' molecular structures, including 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, are characterized by spectroscopic methods such as NMR and X-ray crystallography. These analyses provide insights into the compound's geometry, bond lengths, and angles, which are crucial for understanding its chemical behavior and reactivity (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, 3,5-disubstituted 4-aminoisoxazoles are prepared by cyclization of α-hydroxyimino nitriles, indicating the compounds' ability to participate in ring-closure reactions and form structurally diverse products (Kislyi, Danilova, & Semenov, 2005).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through experimental methods, providing essential data for the compound's handling and storage (Cheng, Wang, Liu, & Zhang, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Isoxazole derivatives, including compounds similar to 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, are known for their significant biological and medicinal properties. They serve as excellent intermediates for the synthesis of numerous heterocycles and can undergo several chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, demonstrates the utility of isoxazole derivatives in creating biologically active molecules through multi-component reactions, highlighting their importance in the development of new pharmaceuticals (Laroum et al., 2019).

Anticancer Agents

Isoxazoline-containing natural products have been investigated for their anticancer properties. Isoxazolines, as a class of nitrogen and oxygen-containing heterocycles, have shown importance in medicinal chemistry, particularly as anticancer agents. This review focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and uses thereof as anticancer agents, alongside the synthetic pathways to achieve these compounds, which may relate to derivatives like 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole (Kaur et al., 2014).

Ectoparasiticides

The novel class of isoxazolines, including related compounds, has been extensively studied for their efficacy and safety against various types of ectoparasites such as fleas, ticks, and mites. These findings are crucial for veterinary medicine, where such compounds are increasingly used as potent ectoparasiticides, offering a broader understanding of their potential uses and safety profiles (Zhou et al., 2021).

Environmental Impact and Degradation

Research into the environmental impact and degradation pathways of compounds related to isoxazoles has been conducted, including studies on halogenated indigo dyes and their transformation products. These studies are relevant for understanding the environmental behavior of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole derivatives and their potential formation or degradation products in natural settings (Parette et al., 2015).

Eigenschaften

IUPAC Name |

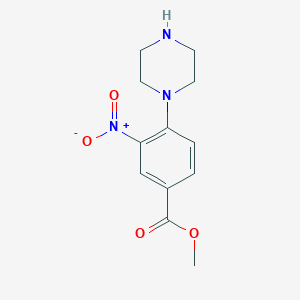

2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDHLEMYIQJYII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384088 |

Source

|

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole | |

CAS RN |

175277-38-0 |

Source

|

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)